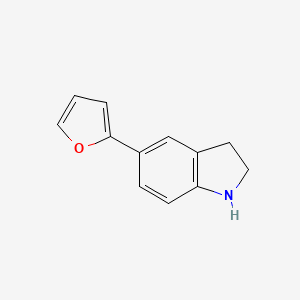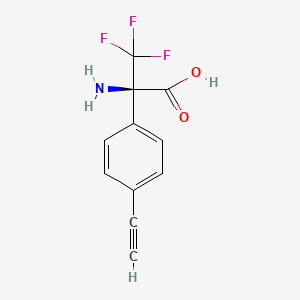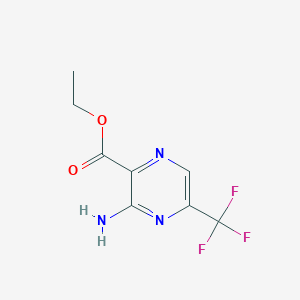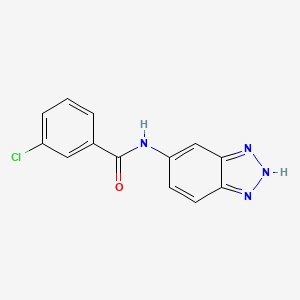
D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Isofagomine (D-Tartrate) and Isofagomine (D-Tartrate) are pharmacological chaperones that specifically and reversibly bind to acid-β-glucosidase (GCase) in the endoplasmic reticulum with high affinity . These compounds are used primarily in scientific research and have shown potential in treating certain lysosomal storage disorders, such as Gaucher disease .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of protective groups, selective deprotection, and stereoselective synthesis to ensure the correct configuration of the molecule .
Industrial Production Methods
Industrial production methods for D-Isofagomine (D-Tartrate) are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include rigorous purification steps to achieve the high purity required for research applications .
化学反応の分析
Types of Reactions
D-Isofagomine (D-Tartrate) primarily undergoes binding reactions with enzymes, specifically acid-β-glucosidase. It acts as a competitive inhibitor, interacting with the catalytic pocket of the enzyme .
Common Reagents and Conditions
The common reagents used in the synthesis of D-Isofagomine (D-Tartrate) include protective groups, reducing agents, and solvents such as ethanol and water. The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major product formed from the reactions involving D-Isofagomine (D-Tartrate) is the stabilized enzyme complex, which increases the activity of acid-β-glucosidase in cells .
科学的研究の応用
D-Isofagomine (D-Tartrate) has been extensively studied for its potential in treating Gaucher disease, a lysosomal storage disorder caused by a deficiency in acid-β-glucosidase . It acts as a chemical chaperone, increasing the amount of correctly folded enzyme and enhancing its activity. This compound has also been investigated for its potential in treating other neurodegenerative disorders, such as Parkinson’s disease, due to its ability to stabilize enzyme activity and reduce the accumulation of misfolded proteins .
作用機序
D-Isofagomine (D-Tartrate) exerts its effects by binding to the catalytic pocket of acid-β-glucosidase, acting as a competitive inhibitor . This binding stabilizes the enzyme, promoting its correct folding and increasing its activity. The molecular targets involved include the enzyme itself and the pathways related to lysosomal function and protein degradation .
類似化合物との比較
Similar Compounds
Miglustat: Another compound used in the treatment of Gaucher disease, but with a different mechanism of action.
Eliglustat: A substrate reduction therapy for Gaucher disease that inhibits glucosylceramide synthase.
Uniqueness
D-Isofagomine (D-Tartrate) is unique in its ability to act as a pharmacological chaperone, specifically binding to and stabilizing acid-β-glucosidase. This property makes it particularly effective in increasing enzyme activity and reducing the accumulation of misfolded proteins, which is not a feature of other similar compounds .
特性
分子式 |
C10H19NO9 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
ULBPPCHRAVUQMC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)



![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)







